Product packaging for 6-bromo-1-ethyl-1H-benzo[d]imidazole(Cat. No.:CAS No. 813449-00-2)

6-bromo-1-ethyl-1H-benzo[d]imidazole

Cat. No.: B1391337
CAS No.: 813449-00-2
M. Wt: 225.08 g/mol
InChI Key: NGEBEBRIZCRBKT-UHFFFAOYSA-N
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Description

6-Bromo-1-ethyl-1H-benzo[d]imidazole (CAS 813449-00-2) is a substituted benzimidazole derivative with the molecular formula C₉H₉BrN₂ and a molecular weight of 225.08 g/mol . This compound serves as a versatile small molecule scaffold and a crucial building block in organic synthesis for constructing more complex molecular architectures . The bromine atom at the 6-position enables further functionalization through various cross-coupling reactions, such as Suzuki or Heck coupling, allowing researchers to introduce diverse functional groups and expand the compound's utility . Scientific research indicates that benzimidazole derivatives exhibit significant biological activities . They are investigated for their antimicrobial properties, with some analogs showing notable effectiveness against pathogens like Staphylococcus aureus . The structural features of the benzimidazole core, including the bromine substituent and the ethyl group, allow it to interact with key biological targets. These interactions may involve forming hydrogen bonds with enzymes, receptors, or DNA, potentially modulating the targets' activity and leading to various observed biological effects . Furthermore, its application extends into material science, where it can be used in the formulation of advanced polymers and coatings . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrN2 B1391337 6-bromo-1-ethyl-1H-benzo[d]imidazole CAS No. 813449-00-2

Properties

IUPAC Name

6-bromo-1-ethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-2-12-6-11-8-4-3-7(10)5-9(8)12/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEBEBRIZCRBKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601301443
Record name 6-Bromo-1-ethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601301443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

813449-00-2
Record name 6-Bromo-1-ethyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=813449-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1-ethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601301443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-ethyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-1,2-phenylenediamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzimidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-bromo-1-ethyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The benzimidazole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the benzimidazole ring.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • Synthesis of Complex Molecules : 6-Bromo-1-ethyl-1H-benzo[d]imidazole serves as a crucial building block in synthesizing more complex organic molecules. Its ability to undergo substitution reactions due to the bromine atom allows for the introduction of various functional groups, enhancing its utility in organic synthesis.

Reactivity and Reaction Types

  • Substitution Reactions : The bromine atom can be substituted with nucleophiles such as amines and thiols.
  • Oxidation and Reduction : The compound can participate in oxidation or reduction reactions to yield different derivatives.
  • Coupling Reactions : It is also involved in coupling reactions like Suzuki or Heck coupling, further expanding its application scope.

Biological Activities

Antimicrobial Properties

  • Research Findings : Studies indicate that benzimidazole derivatives exhibit significant antimicrobial activity. Specifically, compounds similar to this compound have shown effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans. This suggests potential applications in developing new antimicrobial agents .

Anticancer Activity

  • Mechanism of Action : The interaction of benzimidazole derivatives with specific biomolecular targets has been linked to anticancer effects. They may inhibit essential enzymes involved in cancer cell proliferation, making them candidates for further investigation in cancer therapeutics .

Pharmaceutical Applications

Potential Drug Development

  • Pharmacological Investigations : The compound is being explored for its pharmacological properties due to its ability to interact with multiple biological targets. Its diverse biological activities include antibacterial, antifungal, and anticancer effects, indicating its potential as a pharmaceutical agent .

Biochemical Pathways

  • Targeting Specific Proteins : Benzimidazole derivatives are known to influence various biochemical pathways by targeting proteins crucial for microbial growth and survival. This characteristic makes them valuable in drug development against resistant strains of bacteria and fungi .

Industrial Applications

Material Science

  • Development of New Materials : The unique properties of this compound make it suitable for developing new materials. Its reactivity can be harnessed to create polymers or coatings with enhanced properties.

Catalysis

  • Use as a Catalyst : The compound can also function as a catalyst in various chemical reactions, facilitating processes that require specific conditions for optimal yields.

Mechanism of Action

The mechanism of action of 6-bromo-1-ethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The bromine atom and the benzimidazole ring can form hydrogen bonds and other interactions with enzymes, receptors, or DNA. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Substituent Effects

Substituents on the benzimidazole ring significantly alter electronic and steric properties. Key comparisons include:

Table 1: Structural Comparison of Selected Benzimidazole Derivatives
Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Features
6-Bromo-1-ethyl-1H-benzo[d]imidazole C₉H₉BrN₂ Br (C6), Ethyl (N1) 225.09 Electron-withdrawing Br, moderate steric bulk
1-Benzylimidazole C₁₀H₁₀N₂ Benzyl (N1) 158.20 Bulky benzyl group enhances stability
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole C₁₁H₁₂BrFN₂ Br (C6), F (C4), Isopropyl (N1), Me (C2) 271.13 Multiple substituents increase steric hindrance
Ethyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate C₁₀H₉BrN₂O₂ Br (C2), Ethoxycarbonyl (C6) 269.09 Polar carboxylate group modifies solubility

Key Observations :

  • Alkyl groups (e.g., ethyl, isopropyl) introduce steric hindrance, which may slow down reactions requiring ring accessibility.
  • Polar substituents (e.g., carboxylate) enhance solubility in polar solvents, whereas bulky groups like benzyl improve thermal stability .

Reactivity with Ozone

Ozonolysis studies of imidazole derivatives reveal substituent-dependent reaction pathways:

Table 2: Ozonolysis Reactivity and Products
Compound Ozone Reaction Rate (M⁻¹s⁻¹) Major Products Yield (%)
Imidazole 1.7 × 10⁵ Cyanate, Formamide, Formate ~100% each
1-Benzylimidazole Not reported N-Benzylformamide 91
Pyrazole ~56 (for C4/C5 positions) Glyoxal, Formamide 34 (glyoxal)
This compound Pending studies Hypothetical: Brominated analogs of formamide/cyanate

Mechanistic Insights :

  • Imidazole reacts with ozone in a 1:1 molar ratio, forming ozonide intermediates that decompose into cyanate, formamide, and formate .
  • In 1-benzylimidazole, the bulky benzyl group directs ozonolysis to form N-benzylformamide exclusively , suggesting that steric effects in the target compound could similarly influence selectivity.
  • Pyrazole derivatives require higher ozone equivalents due to reduced reactivity at substituted positions , implying that bromine substitution might further decelerate reaction kinetics.

Physicochemical Properties

  • Solubility : Polar substituents (e.g., carboxylates) increase aqueous solubility, as seen in ethyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate . The ethyl group in the target compound likely confers moderate lipophilicity.

Biological Activity

6-Bromo-1-ethyl-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole family, recognized for its diverse biological activities. The structural modifications, particularly the presence of a bromine atom at the 6-position and an ethyl group at the 1-position, enhance its chemical properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by various research findings.

  • Chemical Formula : C₁₀H₁₀BrN₂
  • Molecular Weight : Approximately 239.11 g/mol
  • Structure : The compound features a benzimidazole ring system with a bromine atom and an ethyl group, contributing to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. The compound's effectiveness against various bacterial strains varies based on their cell wall structures.

Microbial Strain Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus15.6 mg/LStrong
Micrococcus luteus0.39 mg/LVery Strong
Escherichia coli>1000 mg/LNo Activity

These findings indicate that the compound is particularly effective against Gram-positive bacteria while showing limited activity against Gram-negative strains .

Antifungal Activity

The antifungal efficacy of this compound has also been assessed, revealing promising results against various fungal pathogens. The structure–activity relationship suggests that the bromine substitution plays a crucial role in enhancing antifungal activity.

Fungal Strain MIC (mg/L) Standard Drug Comparison
Candida albicans0.0048Nystatin
Aspergillus niger0.0098Fluconazole

The compound's ability to inhibit fungal growth positions it as a potential candidate for developing new antifungal agents .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against several cancer cell lines such as HCT-116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer).

Cytotoxicity Studies

Using the MTT assay, the cytotoxic effects were quantified, revealing IC₅₀ values comparable to standard chemotherapeutic agents.

Cell Line IC₅₀ (μM) Standard Drug Comparison
HCT-11610.21Doxorubicin
HepG27.82Sorafenib
MCF-79.50Sunitinib

The data indicate that this compound induces significant cell cycle arrest in HepG2 cells, primarily at the G1 phase, which is crucial for understanding its mechanism of action .

The anticancer effects are attributed to apoptosis induction, as evidenced by flow cytometry analysis using Annexin V/PI staining. Results showed an increase in early apoptotic cells from 0.61% in control to 22.07% in treated cells, indicating that apoptosis is a key pathway through which this compound exerts its cytotoxic effects .

Case Studies

Several studies have focused on the synthesis and evaluation of related benzimidazole derivatives, including this compound:

  • Study on Cytotoxicity Against Cancer Cell Lines :
    • Researchers synthesized various halogenated benzimidazoles and evaluated their cytotoxicity against multiple cancer cell lines.
    • Findings indicated that compounds similar to this compound showed potent activity with IC₅₀ values within the range of established chemotherapeutics .
  • Antimicrobial Screening :
    • A comprehensive screening of benzimidazole derivatives revealed that those with similar structural features to 6-bromo-1-ethyl exhibited notable antimicrobial activity against resistant strains of bacteria and fungi .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-bromo-1-ethyl-1H-benzo[d]imidazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves condensation of 4-bromo-1,2-diaminobenzene with ethyl-substituted carbonyl intermediates under acidic conditions. For example, bromo-substituted benzimidazoles are synthesized via nucleophilic substitution or cyclization reactions, with yields ranging from 73% to 86% depending on solvent polarity (e.g., DMF or ethanol) and temperature (80–120°C) . Catalysts like nano SiO₂ can enhance reaction efficiency by promoting cyclization, reducing side products, and improving selectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Aromatic protons appear as multiplets in δ 7.44–8.35 ppm, with ethyl group signals at δ 1.2–1.5 ppm (triplet) and δ 4.0–4.5 ppm (quartet) for the CH₂ group .
  • FTIR : C-Br stretch at ~590–592 cm⁻¹ and C=N imidazole ring vibrations at ~1611–1617 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 286.01 (for C₁₄H₁₁BrN₂) confirm the molecular formula .

Q. How does the bromo substituent at the 6-position influence the electronic properties of the benzimidazole core?

  • Methodological Answer : The electron-withdrawing bromo group decreases electron density on the imidazole ring, as evidenced by DFT calculations. This enhances electrophilic reactivity at the 2-position, making it susceptible to further functionalization (e.g., Suzuki coupling) . UV-vis spectroscopy shows a bathochromic shift in absorption maxima due to extended conjugation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict nonlinear optical (NLO) properties and electronic behavior of this compound derivatives?

  • Methodological Answer : DFT studies (B3LYP/6-311++G(d,p)) calculate frontier molecular orbitals (FMOs), polarizability (⟨α⟩), and hyperpolarizability (βₜₒₜ). For example, nitro-substituted derivatives exhibit high βₜₒₜ values (~1.2 × 10⁻²⁷ esu), indicating strong NLO potential . Natural bond orbital (NBO) analysis reveals charge transfer interactions between the bromo group and the imidazole ring .

Q. What strategies optimize the biological activity of this compound derivatives for targets like EGFR or antiviral agents?

  • Methodological Answer :

  • EGFR Inhibition : Molecular docking (AutoDock Vina) identifies key interactions between the bromo group and EGFR kinase domain residues (e.g., Lys745 and Met793). Derivatives with para-substituted phenyl groups show IC₅₀ values <10 µM in cytotoxicity assays .
  • Antiviral Activity : Bromo and chloro substituents enhance selectivity against HIV-1 by interacting with viral protease active sites. SAR studies suggest halogen size affects binding affinity; bromo derivatives outperform chloro analogs .

Q. How do catalytic systems (e.g., nano SiO₂) improve the synthesis of this compound derivatives?

  • Methodological Answer : Nano SiO₂ acts as a Lewis acid catalyst, accelerating cyclization via protonation of the diamine intermediate. This reduces reaction time from 24 hours to 6 hours and increases yields by ~15% compared to non-catalytic methods. TEM analysis confirms uniform particle distribution (10–20 nm), which enhances surface area and active sites .

Q. What crystallographic techniques resolve structural ambiguities in halogenated benzimidazoles?

  • Methodological Answer : X-ray crystallography with SHELX software (SHELXL for refinement) determines dihedral angles between aromatic rings (e.g., 61.73° for imidazole-phenyl planes) and confirms bromo substitution positions. High-resolution data (R₁ < 0.05) and twin refinement address disorder in bulky substituents .

Data Contradictions and Resolution

  • Synthesis Yields : Variations in yields (73–86%) arise from solvent choice (polar aprotic vs. protic) and catalyst efficiency. DMF improves solubility but may increase side reactions compared to ethanol .
  • Biological Activity : Bromo derivatives show higher antiviral activity than chloro analogs but lower cytotoxicity in EGFR studies. This highlights the need for balanced lipophilicity and target selectivity in drug design .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-bromo-1-ethyl-1H-benzo[d]imidazole
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